

tautomerism in 5-substituted-1H-tetrazoles

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Compound of Interest

Compound Name: 5-(4-chlorophenyl)-1H-tetrazole

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An In-depth Technical Guide on the Core of Tautomerism in 5-Substituted-1H-Tetrazoles

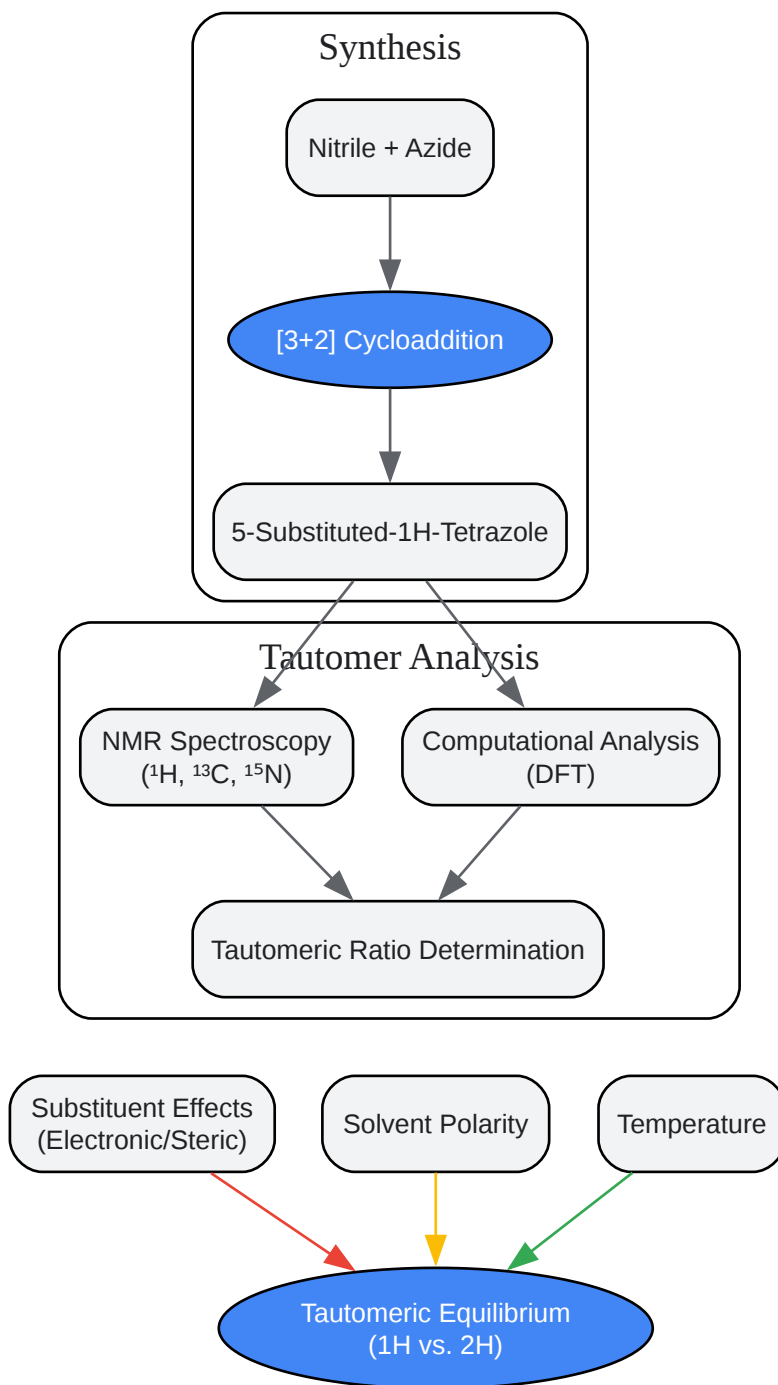
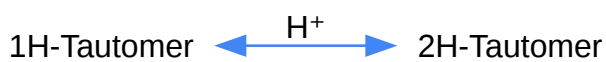
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, are of significant interest in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design.[1][2][3] The 5-substituted-1H-tetrazoles exhibit prototropic tautomerism, existing as a dynamic equilibrium between the 1H- and 2H-tautomeric forms.[2][3][4] The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, polarity, and ability to engage in hydrogen bonding. These properties, in turn, profoundly influence the pharmacokinetic and pharmacodynamic profile of tetrazole-containing drug candidates. This technical guide provides a detailed exploration of the factors governing this tautomerism, experimental methodologies for its characterization, and quantitative data to inform the design of 5-substituted-1H-tetrazoles in drug development.

The Tautomeric Equilibrium in 5-Substituted-1H-Tetrazoles

The tautomerism in 5-substituted-1H-tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring, leading to two distinct isomers (Figure 1). In solution, these tautomers are in a dynamic equilibrium.[2] Generally, the 1H-tautomer is more prevalent in the condensed phase and in polar solvents, while the 2H-tautomer is often found to be more stable in the gas phase.[3][5]



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